[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile
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Overview
Description
[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile is a heterocyclic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by the presence of a chloro-substituted dihydroimidazo-thiazole ring system, which is linked to an acetonitrile group via a methoxy bridge. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile typically involves the reaction of 2-aminothiazoles with α-halocarbonyl compounds. One common method for assembling the imidazo[2,1-b][1,3]thiazole system is based on the reaction of 2-aminothiazoles with γ-halo-α,β-unsaturated carbonyl compounds . The reaction conditions often involve heating the reagent mixture in a suitable solvent, such as benzene, for several hours. The type of product formed depends on the structure of the starting reagents and the reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and appropriate solvents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted imidazo[2,1-b][1,3]thiazoles, depending on the specific reaction and reagents used.
Scientific Research Applications
[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: The compound and its derivatives are investigated for their potential as therapeutic agents in the treatment of various diseases.
Mechanism of Action
The mechanism of action of [(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to anticancer effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
[(6-Chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile can be compared with other similar compounds, such as:
Levamisole: A well-known anthelmintic that also belongs to the imidazo[2,1-b][1,3]thiazole class.
Sulfathiazole: An antimicrobial drug that contains a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole moiety.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the acetonitrile group, which may confer distinct biological and chemical properties.
Properties
CAS No. |
105680-07-7 |
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Molecular Formula |
C8H8ClN3OS |
Molecular Weight |
229.69 g/mol |
IUPAC Name |
2-[(6-chloro-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-yl)methoxy]acetonitrile |
InChI |
InChI=1S/C8H8ClN3OS/c9-7-6(5-13-3-1-10)12-2-4-14-8(12)11-7/h2-5H2 |
InChI Key |
YBFNOTVAANJBMP-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC2=NC(=C(N21)COCC#N)Cl |
Origin of Product |
United States |
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